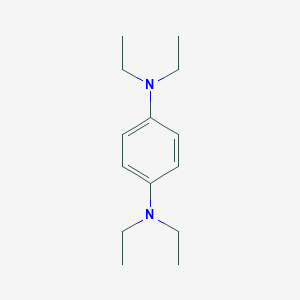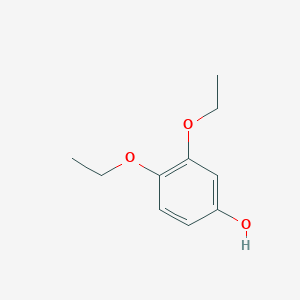
2,5-Dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dinitroaniline (2,5-DNA) is a yellow crystalline compound that belongs to the family of nitroanilines. It is widely used in various fields such as agriculture, industry, and scientific research due to its unique properties.
Applications De Recherche Scientifique
2,5-Dinitroaniline has been extensively used in scientific research due to its ability to inhibit the growth of microorganisms. It has been shown to have antibacterial, antifungal, and herbicidal properties. It is also used as a precursor in the synthesis of other compounds such as dyes and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Dinitroaniline involves the inhibition of enzymes that are essential for the growth and survival of microorganisms. It works by disrupting the electron transport chain and the synthesis of ATP, which are crucial for the energy metabolism of cells.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, 2,5-Dinitroaniline has been shown to have other biochemical and physiological effects. It has been reported to induce oxidative stress in cells, which can lead to DNA damage and cell death. It has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-Dinitroaniline in lab experiments is its high potency against microorganisms. It is also relatively easy to synthesize and purify. However, it has some limitations, such as its toxicity to humans and the environment. It is important to handle it with caution and dispose of it properly.
Orientations Futures
There are several future directions for the use of 2,5-Dinitroaniline in scientific research. One area of interest is the development of new derivatives with improved properties and reduced toxicity. Another direction is the investigation of its potential as a therapeutic agent for the treatment of microbial infections and cancer. Further studies are also needed to understand its mechanism of action and its effects on different cell types.
Conclusion:
In conclusion, 2,5-Dinitroaniline is a versatile compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying the growth and survival of microorganisms. However, its toxicity and potential environmental impact should be taken into consideration when using it in lab experiments. Further research is needed to fully explore its potential and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 2,5-Dinitroaniline involves the nitration of aniline using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to produce high yields of the product. The purity of the compound can be improved by recrystallization and purification techniques.
Propriétés
Numéro CAS |
619-18-1 |
|---|---|
Nom du produit |
2,5-Dinitroaniline |
Formule moléculaire |
C6H5N3O4 |
Poids moléculaire |
183.12 g/mol |
Nom IUPAC |
2,5-dinitroaniline |
InChI |
InChI=1S/C6H5N3O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H,7H2 |
Clé InChI |
RZKBRXDCJZLQLI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



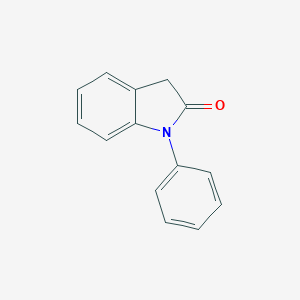
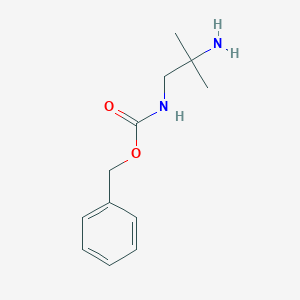
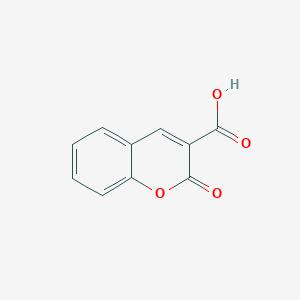
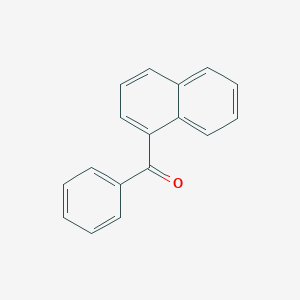
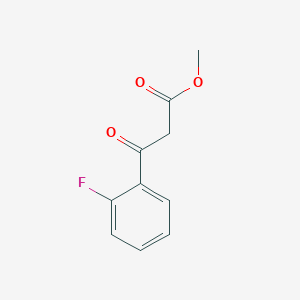
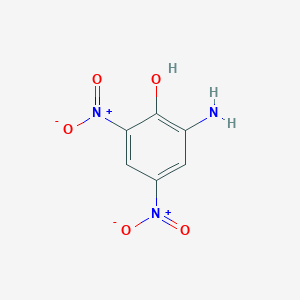
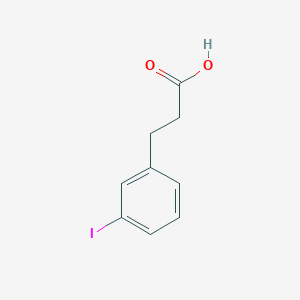
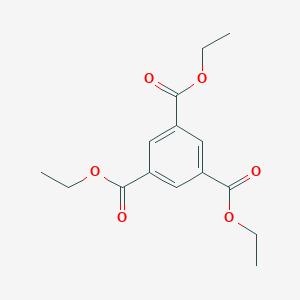
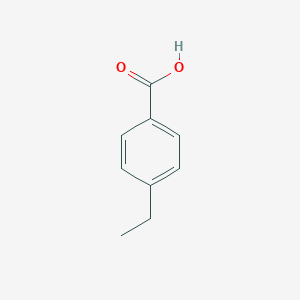
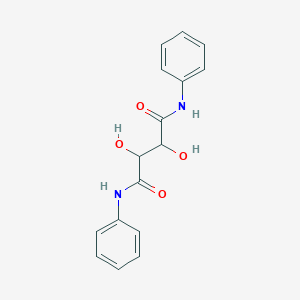
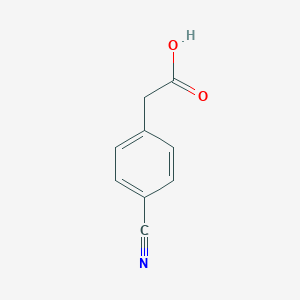
![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)
